methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohexyl group, a dichlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyl and dichlorophenyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
Methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and compounds with similar functional groups, such as:
- 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 2,4-dichlorophenyl derivatives
- Trifluoromethyl-substituted compounds
Uniqueness
What sets methyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21Cl2F3N2O4 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
methyl 1-cyclohexyl-4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21Cl2F3N2O4/c1-11-16(18(30)32-2)20(21(24,25)26,19(31)28(11)13-6-4-3-5-7-13)27-17(29)14-9-8-12(22)10-15(14)23/h8-10,13H,3-7H2,1-2H3,(H,27,29) |
InChI Key |
QVXULBPJCIZOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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